molecular formula C16H20ClNO B3158073 N-benzyl-2-(4-methoxyphenyl)ethanamine hydrochloride CAS No. 855383-29-8

N-benzyl-2-(4-methoxyphenyl)ethanamine hydrochloride

Cat. No. B3158073
M. Wt: 277.79 g/mol
InChI Key: MPWQIMSXIOOWGD-UHFFFAOYSA-N
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Description

“N-benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1609400-45-4 . It has a molecular weight of 293.79 and its IUPAC name is N-benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “N-benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride” is 1S/C16H19NO2.ClH/c1-18-15-7-9-16(10-8-15)19-12-11-17-13-14-5-3-2-4-6-14;/h2-10,17H,11-13H2,1H3;1H . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“N-benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 293.79 .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

  • Analogs and Derivatives in Drug Discovery : N-benzyl-2-(4-methoxyphenyl)ethanamine hydrochloride shares structural features with compounds like benzofurans, which have been explored for their antimicrobial properties. Benzofuran derivatives are recognized for treating skin diseases such as cancer or psoriasis, indicating the potential of related structures for developing new therapeutics (Hiremathad et al., 2015).

  • Neurochemical Research : The compound's similarity to substances affecting serotonin receptors prompts investigation into neurochemical pathways. For example, MDMA and its analogs have been studied for their neurotoxic and psychoactive effects, which might provide a framework for assessing similar compounds' neurochemical and toxicological profiles (McKenna & Peroutka, 1990).

Environmental Science and Toxicology

  • Environmental Estrogens and Pesticides : Studies on methoxychlor, a pesticide with estrogenic activity, provide a context for examining the environmental behavior and potential endocrine-disrupting effects of structurally related compounds. Understanding the metabolism, toxicity, and persistence of such chemicals can inform environmental risk assessments and regulatory policies (Cummings, 1997).

  • Degradation and Fate in Aquatic Environments : Research on the atmospheric reactivity of methoxyphenols, which are structurally related to N-benzyl-2-(4-methoxyphenyl)ethanamine hydrochloride, sheds light on the environmental degradation pathways, potential for secondary organic aerosol formation, and ecological impacts of such compounds. This knowledge is critical for assessing the environmental fate of new chemicals introduced into ecosystems (Liu et al., 2022).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for "N-benzyl-2-(4-methoxyphenyl)ethanamine hydrochloride" . The MSDS contains detailed information about the potential hazards of the compound, as well as recommendations for safe handling and storage.

properties

IUPAC Name

N-benzyl-2-(4-methoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-18-16-9-7-14(8-10-16)11-12-17-13-15-5-3-2-4-6-15;/h2-10,17H,11-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWQIMSXIOOWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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